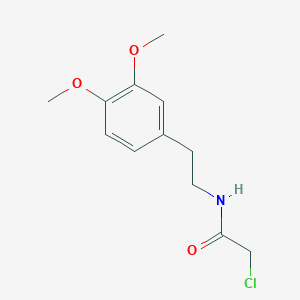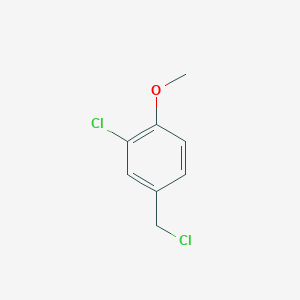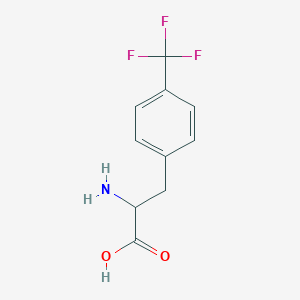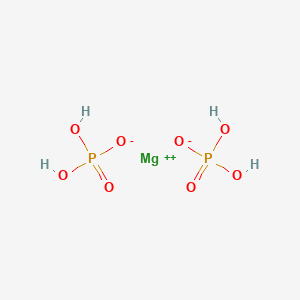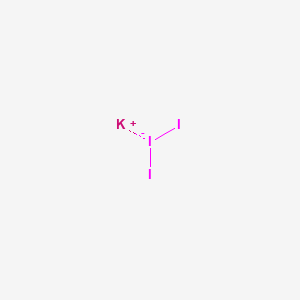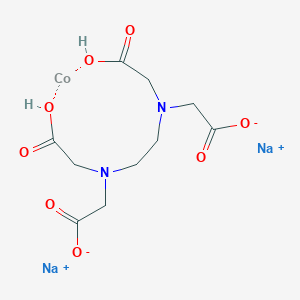
Edetato de cobalto disódico
Descripción general
Descripción
Cobalt disodium ethylenediaminetetraacetate is a compound where cobalt(2+) ions are bound to the ethylenediaminetetraacetate (EDTA) molecule . It’s a variant of EDTA where cobalt replaces the hydrogen atoms .
Chemical Reactions Analysis
In an electrochemical investigation, it was found that the addition of EDTA to a chloride electrolyte significantly shifts the reduction reaction potential of cobalt in a more negative direction while slightly altering the discharging potential of manganese . This is crucial in promoting the deposition of the Co-Mn alloy .Aplicaciones Científicas De Investigación
Antídoto contra el cianuro
El edetato de cobalto se desarrolló como un antídoto contra el cianuro basándose en la capacidad conocida del cobalto para formar complejos estables con el cianuro . Un mol de cobalto se une a 6 moles de cianuro, creando cianuros de cobalto menos tóxicos que pueden excretarse en la orina . Sin embargo, puede ser muy tóxico y causar convulsiones, edema de las vías respiratorias superiores, dolor en el pecho, hipotensión, vómitos, erupciones cutáneas y disnea, especialmente en aquellos que no han estado expuestos al cianuro . Se prefieren otros antídotos como la hidroxocobalamina o el tiosulfato de sodio .
Herramienta de control de calidad
Se investiga la capacidad de la titulación complexométrica con EDTA para determinar la concentración nominal del analito en soluciones estándar acuosas de un solo elemento con una incertidumbre expandida esperada U de <0,2 % . Se prueban soluciones de calibración Astasol ® y soluciones estándar de productores reconocidos internacionalmente .
Agentes quelantes del cianuro
La hidroxocobalamina es un precursor de la cianocobalamina (vitamina B12). Está diseñada con un átomo de cobalto que se une al cianuro, formando cianocobalamina . Este producto no tóxico se excreta en la orina .
Mecanismo De Acción
Target of Action
Disodium cobalt edetate, also known as Cobalt disodium ethylenediaminetetraacetate, primarily targets cyanide ions in the body . It is known for its ability to form stable complexes with cyanide .
Mode of Action
The compound works by binding to cyanide ions to form less toxic cobalt cyanides . Specifically, one mole of cobalt can bind to six moles of cyanide, creating these less toxic complexes . This interaction reduces the toxicity of cyanide in the body .
Biochemical Pathways
The primary biochemical pathway affected by disodium cobalt edetate is the cyanide detoxification pathway . By binding to cyanide ions, the compound prevents cyanide from inhibiting cellular respiration, a process that cyanide typically disrupts .
Pharmacokinetics
The pharmacokinetics of disodium cobalt edetate involve its distribution throughout the body following intravenous administration, where it binds to cyanide ions . The resulting less toxic cobalt cyanides are then excreted in the urine . .
Result of Action
The primary result of disodium cobalt edetate’s action is the detoxification of cyanide in the body . By converting cyanide into less toxic cobalt cyanides, the compound helps to mitigate the harmful effects of cyanide poisoning .
Action Environment
The efficacy and stability of disodium cobalt edetate can be influenced by various environmental factors. For instance, the presence of other chelating agents or ions in the body could potentially affect the compound’s ability to bind to cyanide . Therefore, it is crucial to consider these factors when using disodium cobalt edetate as a treatment for cyanide poisoning .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cobalt disodium ethylenediaminetetraacetate plays a significant role in biochemical reactions. It forms complexes with metal ions, notably iron (Fe2+/Fe3+) and calcium ions (Ca2+), even at neutral pH . This property allows it to interact with various enzymes, proteins, and other biomolecules that require these metal ions for their function. The nature of these interactions is primarily chelation, where the cobalt disodium ethylenediaminetetraacetate binds to the metal ions, preventing them from interacting with other molecules .
Cellular Effects
The effects of cobalt disodium ethylenediaminetetraacetate on cells are largely due to its ability to bind and sequester metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, cobalt disodium ethylenediaminetetraacetate exerts its effects primarily through its interactions with metal ions. It can bind to these ions, forming stable complexes that can inhibit or activate enzymes, alter gene expression, and influence other molecular processes . The exact mechanisms of these effects are complex and depend on the specific ions involved and the cellular context.
Temporal Effects in Laboratory Settings
The effects of cobalt disodium ethylenediaminetetraacetate can change over time in laboratory settings Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes
Metabolic Pathways
Cobalt disodium ethylenediaminetetraacetate is involved in various metabolic pathways due to its ability to bind and sequester metal ions These ions often serve as cofactors for enzymes involved in these pathways By binding to these ions, cobalt disodium ethylenediaminetetraacetate can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of cobalt disodium ethylenediaminetetraacetate within cells and tissues are likely influenced by its interactions with metal ions and other biomolecules
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt disodium ethylenediaminetetraacetate can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Cobalt(II) chloride hexahydrate", "Sodium hydroxide", "Ethylenediaminetetraacetic acid", "Sodium chloride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of Cobalt(II) chloride hexahydrate in 100 mL of water.", "Step 2: In a separate container, dissolve 16 g of Sodium hydroxide in 100 mL of water.", "Step 3: Slowly add the Sodium hydroxide solution to the Cobalt(II) chloride solution while stirring continuously.", "Step 4: Continue stirring until the precipitate formed is completely dissolved.", "Step 5: Add 22 g of Ethylenediaminetetraacetic acid to the solution and stir until dissolved.", "Step 6: Add 10 g of Sodium chloride to the solution and stir until dissolved.", "Step 7: Adjust the pH of the solution to 7 using Hydrochloric acid.", "Step 8: Add 50 mL of Ethanol to the solution and stir for 30 minutes.", "Step 9: Filter the solution to remove any impurities.", "Step 10: Add 5 g of Sodium hydroxide to the filtered solution and stir until dissolved.", "Step 11: Adjust the pH of the solution to 7 using Hydrochloric acid.", "Step 12: Evaporate the solution to dryness.", "Step 13: Dissolve the resulting solid in water and filter to obtain the final product, Cobalt disodium ethylenediaminetetraacetate." ] } | |
Número CAS |
15137-09-4 |
Fórmula molecular |
C10H14CoN2Na2O8 |
Peso molecular |
395.14 g/mol |
Nombre IUPAC |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |
InChI |
InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |
Clave InChI |
ULJJVEZLQWBJLT-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |
Otros números CAS |
15137-09-4 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
14931-83-0 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





